molecular formula C13H15NO5S B13608007 3-Methanesulfonyl-5,6,7-trimethoxyquinoline

3-Methanesulfonyl-5,6,7-trimethoxyquinoline

Cat. No.: B13608007
M. Wt: 297.33 g/mol
InChI Key: ASCWDBZVFRYADN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methanesulfonyl-5,6,7-trimethoxyquinoline typically involves the use of transition-metal catalyzed reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of transition-metal catalysis and the use of environmentally benign reagents are likely to be employed to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonyl-5,6,7-trimethoxyquinoline can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

    5,6,7-Trimethoxyquinoline: Lacks the methanesulfonyl group but shares the trimethoxy substitution pattern.

    3-Methanesulfonylquinoline: Lacks the trimethoxy groups but contains the methanesulfonyl group.

Uniqueness

3-Methanesulfonyl-5,6,7-trimethoxyquinoline is unique due to the combination of its methanesulfonyl and trimethoxy groups, which contribute to its specific biological activities and chemical properties .

Properties

Molecular Formula

C13H15NO5S

Molecular Weight

297.33 g/mol

IUPAC Name

5,6,7-trimethoxy-3-methylsulfonylquinoline

InChI

InChI=1S/C13H15NO5S/c1-17-11-6-10-9(12(18-2)13(11)19-3)5-8(7-14-10)20(4,15)16/h5-7H,1-4H3

InChI Key

ASCWDBZVFRYADN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C=C(C=NC2=C1)S(=O)(=O)C)OC)OC

Origin of Product

United States

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